ショットテンオール

説明

Schottenol is a naturally occurring terpenoid found in many plants, including the Schottenol tree (Schottenolus arborium), which is native to the Mediterranean region. It has been used in traditional medicine for centuries and has recently gained attention in the scientific community due to its potential therapeutic benefits.

科学的研究の応用

神経保護作用と抗炎症作用

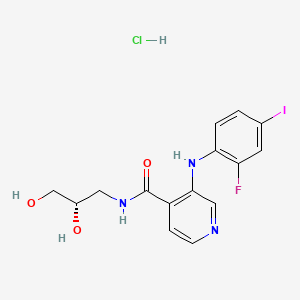

ショットテンオールは、神経保護作用と抗炎症作用の可能性について研究されています。 研究によると、ショットテンオールはスピナステロールと共に、ミクログリア細胞における炎症によって乱れた酸化ストレスを軽減し、ペルオキシソームの機能を回復させる可能性があります {svg_1}。これは、神経炎症性疾患の治療における応用を示唆しています。

抗酸化作用

ショットテンオールの抗酸化能力も注目されています。アルガンオイルに含まれる主要なフィトステロールの一つであり、アルガンオイルは抗酸化作用で知られています。 これらの特性により、ショットテンオールは細胞を酸化損傷から保護することを目的とした製剤に含まれる候補となります {svg_2}。

薬理学的可能性

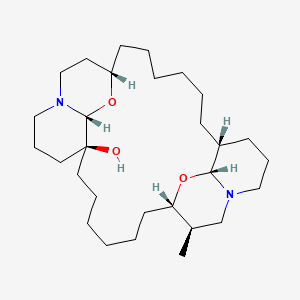

ショットテンオールの化学的および生化学的特徴は、薬理学において魅力的な分子となっています。アルガンオイル、ミルクシスル種子油、カボチャ種子油などの種子油に含まれており、これらは食餌的にも化粧品としても使用されています。 その生物活性は、治療への応用が研究されています {svg_3}。

食餌および化粧品への応用

種子油に含まれているため、ショットテンオールは食餌的および化粧品への応用についても研究されています。 健康上の利点のために摂取されるオイルや、皮膚の健康を改善する可能性があるためスキンケア製品に含まれています {svg_4}。

分析化学

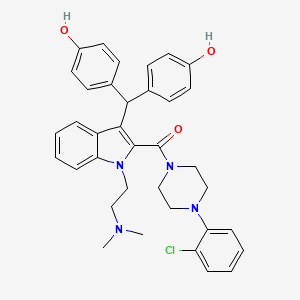

分析化学において、ショットテンオールは参照化合物として使用されます。 その構造と性質はよく文書化されており、類似化合物の分析における比較のための標準として使用できます {svg_5}。

医学研究

ショットテンオールは医学研究の文脈で言及されており、医学や薬学に関連する研究で使用されていることを示しています。 具体的な応用は詳しく述べられていませんが、その存在は健康関連研究における広範な可能性を示唆しています {svg_6}。

構造生物学

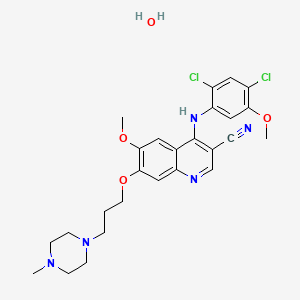

ショットテンオールはコレステロールと構造的に類似しているため、細胞膜の構成と機能に関する研究で関連性があります。 膜の流動性と透過性を調節する役割は、構造生物学において関心を集めています {svg_7}。

作用機序

Target of Action

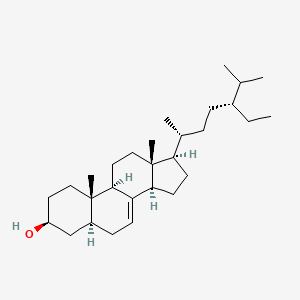

Schottenol, also known as Stigmast-7-en-3beta-ol, is a phytosterol produced in plants and structurally similar to cholesterol . It has been identified in dietary and cosmetic argan oil, milk thistle seed oil, nigella seed oil, and pumpkin seed oil It has been suggested that schottenol may act on key targets such as ptgs2, nf-κb, jnk, and akt .

Mode of Action

It is known that schottenol, like other phytosterols, has several bioactive properties that make it potentially attractive in pharmacology . It is suggested that Schottenol may interact with its targets to exert its effects .

Biochemical Pathways

It is known that phytosterols, including schottenol, have several bioactive properties, suggesting they may influence various biochemical pathways .

Result of Action

In studies, Schottenol has been shown to attenuate oxidative stress and inflammation . In LPS-activated microglial cells, co-treatment with Schottenol caused a significant decrease in intracellular ROS production and the NO level released in the culture medium .

将来の方向性

生化学分析

Biochemical Properties

Schottenol plays a significant role in biochemical reactions, particularly in the modulation of lipid metabolism. It interacts with enzymes such as acyl-CoA:cholesterol acyltransferase, which is involved in the esterification of cholesterol. Schottenol also interacts with proteins like sterol regulatory element-binding proteins, which are crucial for lipid homeostasis. These interactions help regulate cholesterol levels and maintain cellular lipid balance .

Cellular Effects

Schottenol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of nuclear receptors such as liver X receptors and peroxisome proliferator-activated receptors, which play key roles in lipid metabolism and inflammation. Schottenol’s impact on these receptors can lead to changes in gene expression, affecting cellular functions such as lipid synthesis, storage, and degradation .

Molecular Mechanism

At the molecular level, Schottenol exerts its effects through binding interactions with specific biomolecules. It can inhibit the activity of enzymes like acyl-CoA:cholesterol acyltransferase, reducing cholesterol esterification. Schottenol also activates liver X receptors and peroxisome proliferator-activated receptors, leading to changes in gene expression that promote lipid metabolism and anti-inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Schottenol can change over time. Schottenol is relatively stable, but its bioactivity may decrease due to degradation. Long-term studies have shown that Schottenol can have sustained effects on cellular function, including prolonged modulation of lipid metabolism and anti-inflammatory responses. The stability and degradation of Schottenol need to be carefully monitored to ensure consistent results .

Dosage Effects in Animal Models

The effects of Schottenol vary with different dosages in animal models. At low doses, Schottenol has been shown to have beneficial effects on lipid metabolism and inflammation. At high doses, it may exhibit toxic or adverse effects, such as hepatotoxicity and disruption of lipid homeostasis. It is crucial to determine the optimal dosage to maximize the therapeutic benefits of Schottenol while minimizing potential risks .

Metabolic Pathways

Schottenol is involved in several metabolic pathways, including those related to lipid metabolism. It interacts with enzymes such as acyl-CoA:cholesterol acyltransferase and proteins like sterol regulatory element-binding proteins. These interactions influence metabolic flux and metabolite levels, contributing to the regulation of cholesterol and lipid homeostasis .

Transport and Distribution

Schottenol is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It can be incorporated into lipoproteins, facilitating its distribution in the bloodstream. Schottenol’s localization and accumulation in specific tissues can affect its bioactivity and therapeutic potential .

Subcellular Localization

Schottenol’s subcellular localization is crucial for its activity and function. It is primarily localized in cellular membranes, where it can interact with membrane-bound enzymes and receptors. Schottenol’s targeting to specific compartments or organelles may be influenced by post-translational modifications and targeting signals, affecting its bioactivity and cellular effects .

特性

IUPAC Name |

(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h11,19-23,25-27,30H,7-10,12-18H2,1-6H3/t20-,21-,22+,23+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKVBPGQYRAUQO-UZSYLJJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331642 | |

| Record name | Schottenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521-03-9 | |

| Record name | Schottenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stigmast-7-en-3-ol, (3beta,5alpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Schottenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stigmast-7-en-3-ol, (3β,5α)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11L60JD672 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

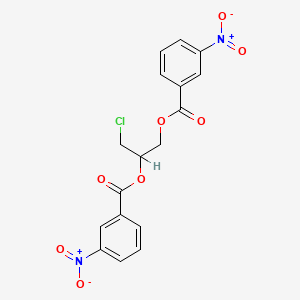

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。